molecular formula C26H20ClNO4 B5024549 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one

Cat. No.: B5024549
M. Wt: 445.9 g/mol
InChI Key: BXPNNTVTARLIDZ-UHFFFAOYSA-N
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Description

The compound 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one is a synthetic chromen-2-one derivative characterized by:

  • Chlorine substitution at position 6 of the chromenone core.
  • Phenyl group at position 4.
  • Ether-linked side chain at position 7, featuring a 2-oxoethoxy group connected to a 3,4-dihydro-2H-quinoline moiety.

Its molecular formula is C₂₇H₂₁ClNO₄ (molecular weight ≈ 458.92 g/mol).

Properties

IUPAC Name

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c27-21-13-20-19(17-7-2-1-3-8-17)14-26(30)32-23(20)15-24(21)31-16-25(29)28-12-6-10-18-9-4-5-11-22(18)28/h1-5,7-9,11,13-15H,6,10,12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPNNTVTARLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one typically involves multiple steps, starting with the preparation of the coumarin and quinoline intermediates. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by a cyclization reaction with 3,4-dihydroquinoline . The reaction conditions often include the use of dry solvents such as acetone and controlled temperatures around 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoline and coumarin derivatives, each with distinct biological activities. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitutions

Compound Name Position 4 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence Source
Target Compound Phenyl 2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethoxy C₂₇H₂₁ClNO₄ ~458.92 Reference compound
6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)chromen-2-one Ethyl Phenacyloxy (2-oxo-2-phenylethoxy) C₁₉H₁₅ClO₄ 342.77 Smaller substituent at position 4; no quinoline
6-Chloro-7-(2-chlorobenzyloxy)-4-phenylchromen-2-one Phenyl 2-Chlorobenzyloxy C₂₂H₁₄Cl₂O₃ 397.25 Chlorinated benzyloxy at position 7
6-Chloro-7-(2,4-dichlorobenzyloxy)-4-phenylchromen-2-one Phenyl 2,4-Dichlorobenzyloxy C₂₂H₁₃Cl₃O₃ ~431.70 Di-chlorinated benzyloxy at position 7
6-Chloro-7-[2-(3,4-dihydroquinolin-1-yl)-2-oxoethoxy]-4-propylchromen-2-one Propyl 2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethoxy C₂₄H₂₃ClNO₄ ~424.90 Alkyl group (propyl) at position 4
4-Butyl-6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]chromen-2-one Butyl 2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethoxy C₂₇H₂₅ClNO₄ ~466.94 Longer alkyl chain (butyl) at position 4
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one Phenyl Oxiranylmethoxy (epoxy-containing) C₁₈H₁₃ClO₄ 340.75 Epoxide group at position 7

Physicochemical and Functional Implications

Alkyl groups (ethyl, propyl, butyl): Increase lipophilicity, which may enhance membrane permeability but reduce solubility .

Chlorobenzyloxy groups: Electron-withdrawing chlorine atoms may alter electron density, affecting reactivity and binding . Epoxide groups: Reactive oxirane rings could serve as synthetic handles for further derivatization .

Molecular Weight and Solubility: Compounds with bulky substituents (e.g., quinoline or dichlorobenzyl) exhibit higher molecular weights (>400 g/mol), which may limit solubility and oral bioavailability.

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